Guanidinium sulphate

Overview

Description

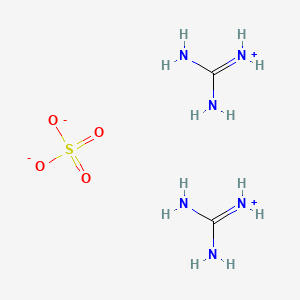

Guanidinium sulphate is a chemical compound with the molecular formula C(NH₂)₃₂SO₄. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidinium sulphate can be synthesized through several methods. One common laboratory method involves the reaction of guanidine with sulphuric acid. The reaction is typically carried out in an aqueous solution, where guanidine is dissolved in water and then sulphuric acid is added slowly with constant stirring. The reaction is exothermic and should be performed under controlled conditions to avoid overheating.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting urea with sulphur trioxide and ammonia. This method involves the following steps:

- Urea is reacted with sulphur trioxide to form ammonium sulphate and isocyanic acid.

- The isocyanic acid is then reacted with ammonia to form guanidine.

- Finally, guanidine is reacted with sulphuric acid to produce this compound.

This method is efficient and yields a high purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Guanidinium sulphate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to form guanidine and other reduced forms.

Substitution: this compound can participate in substitution reactions where the guanidinium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidine derivatives, while reduction may produce simpler amines .

Scientific Research Applications

Guanidinium sulphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

Biology: this compound is employed in protein denaturation studies and as a chaotropic agent to disrupt hydrogen bonding in proteins and nucleic acids.

Industry: this compound is used in the production of plastics, explosives, and other industrial chemicals

Mechanism of Action

The mechanism of action of guanidinium sulphate involves its ability to disrupt hydrogen bonding and stabilize certain chemical structures. In biological systems, it enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This makes it useful in studies related to muscle function and nerve transmission .

Comparison with Similar Compounds

Guanidine hydrochloride: Similar in structure but used primarily as a protein denaturant.

Ammonium sulphate: Used as a fertilizer and in protein purification.

Urea: Commonly used in fertilizers and as a starting material for guanidine synthesis.

Uniqueness: Guanidinium sulphate is unique due to its strong chaotropic properties, making it highly effective in disrupting hydrogen bonds in proteins and nucleic acids. This property is particularly valuable in biochemical and molecular biology research .

Biological Activity

Guanidinium sulfate (Gdm₂SO₄) is a compound with significant biological activity, particularly in the fields of biochemistry and molecular biology. Its unique properties as a chaotropic agent make it valuable in protein denaturation, stabilization, and interactions with nucleic acids. This article explores the biological activities of guanidinium sulfate, supported by research findings, data tables, and case studies.

Overview of Guanidinium Sulfate

Guanidinium sulfate is a salt formed from guanidine and sulfuric acid. It is known for its ability to disrupt hydrogen bonding in proteins and nucleic acids, leading to denaturation. This property is utilized in various biochemical applications, including protein folding studies and nucleic acid manipulation.

Guanidinium sulfate acts primarily as a chaotropic agent. It destabilizes the structure of proteins and nucleic acids by disrupting hydrophobic interactions and hydrogen bonds. This results in:

- Protein Denaturation : Gdm₂SO₄ induces unfolding of proteins, which can be measured through changes in sedimentation velocity, optical rotation, and viscosity .

- DNA Denaturation : It has been shown to denature DNA origami structures, with varying effects depending on concentration and temperature .

1. Protein Stabilization and Destabilization

Research indicates that guanidinium salts have differential effects on protein stability. For instance:

- Stabilizing Effect : Guanidinium sulfate stabilizes proteins through preferential hydration at higher concentrations .

- Destabilizing Effect : In contrast, guanidine hydrochloride has a denaturing effect on proteins .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of guanidinium-functionalized compounds. For example:

- Polycarbonate Nanoparticles : Guanidinium-functionalized polycarbonates demonstrated selective cytotoxicity towards cancer cells while sparing healthy cells. This selectivity is attributed to the interaction between guanidinium groups and phospholipid membranes .

3. DNA Interaction

Guanidinium sulfate's interaction with DNA has been extensively studied:

- Denaturation Kinetics : Studies show that Gdm₂SO₄ can denature DNA at lower concentrations compared to other salts like guanidinium chloride, indicating its potency as a denaturant .

Case Study 1: Protein Denaturation

In a study examining the effects of guanidinium chloride and guanidinium sulfate on ovalbumin, it was found that Gdm₂SO₄ led to more extensive denaturation compared to sodium dodecyl sulfate. The transition occurred over a concentration range of 1-4 M, indicating its effectiveness as a denaturant .

Case Study 2: Anticancer Mechanisms

Research into guanidinium-functionalized nanoparticles revealed their mechanism of action against cancer cells involved bidentate hydrogen bonding with phospholipids. This facilitated cellular uptake and enhanced cytotoxicity against tumor cells while minimizing effects on normal cells .

Data Tables

Properties

IUPAC Name |

diaminomethylideneazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAKTBUPMOOXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH2+])(N)N.C(=[NH2+])(N)N.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidinium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-68-5 | |

| Record name | Guanidinium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.